molecular formula C13H24N2O4 B069469 tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 189442-78-2

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B069469
CAS RN: 189442-78-2
M. Wt: 272.34 g/mol
InChI Key: NQGXVXHYGRAABB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of various pharmaceutical compounds. It serves as a key intermediate in the synthesis of biologically active compounds, including nociceptin antagonists and other potential therapeutic agents.

Synthesis Analysis

  • The synthesis of similar compounds often involves multiple steps, including acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).
  • An efficient and practical asymmetric synthesis method has been developed for similar piperidine derivatives, showcasing key steps like diastereoselective reduction and efficient isomerization (Jona et al., 2009).

Molecular Structure Analysis

  • The molecular and crystal structure of related compounds has been characterized using techniques like X-ray crystallography, which reveals details about intramolecular hydrogen bonding and the spatial arrangement of atoms (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

  • Tert-butyl piperidine derivatives are important intermediates in the synthesis of biologically active compounds such as crizotinib (Kong et al., 2016).
  • These compounds undergo various chemical reactions, including nucleophilic substitution, to achieve the desired functionalization.

Scientific Research Applications

  • Synthesis of Key Intermediates for Pharmaceutical Compounds :

    • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate for Vandetanib, synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol (Min Wang et al., 2015).
    • The synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, starting with tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, outlines a process to lower preparation costs and simplify reaction conditions (S. Xiao-kai, 2013).
  • Synthesis of Biologically Active Compounds :

    • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in compounds like crizotinib (D. Kong et al., 2016).
  • Asymmetric Synthesis :

    • Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, useful for synthesizing nociceptin antagonists, has been developed (H. Jona et al., 2009).
  • Crystallographic and Structural Studies :

    • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate revealed interesting molecular packing driven by strong O-H...O=C hydrogen bonds (C. Didierjean et al., 2004).
  • Activation of SK1 Channels :

    • A study presented a small molecule, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), as an activator of small-conductance Ca2+-activated K+ (SK) channels, specifically the SK1 subtype (C. Hougaard et al., 2009).

properties

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXVXHYGRAABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623840
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

CAS RN

189442-78-2
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 1-(tert-butoxycarbonyl)-3-piperidine carboxylic acid (7.000 g, 30.531 mmol) in dichloromethane (200 mL) including triethylamine (4.681 mL, 33.584 mmol) were added benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (15.885 g, 30.531 mmol), N,O-dimethylhydroxyamine (3.276 g, 33.584 mmol) and triethylamine (4.255 mL, 30.531 mmol) successively. The mixture was allowed to warm to room temperature, and the stirring was continued for 12 hrs. The reaction mixture was diluted with dichloromethane and washed with an aqueous 1N HCl solution, saturated aqueous NaHCO3 solution, and brine, successively. The organic phase was dried over Na2SO4, filtered, and concentrated. The resulting residue was purified by column chromatography on silica gel (chloroform/ethyl acetate=10/1-9/1) to give 3-{[methoxy(methyl)amino]carbonyl}-1-piperidine-carboxylic acid tert-butyl ester as a white solid. (8.050 g, yield; 96%)
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7 g
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4.681 mL
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15.885 g
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3.276 g
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4.255 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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